(+)-Cinchonaminone

MAO Inhibition Neurochemistry Cinchona Alkaloids

Why choose this compound? (+)-Cinchonaminone is the only Cinchona alkaloid with an indole-piperidine core (not quinoline), offering moderate but selective hMAO-B inhibition (IC50 412 µM vs >1000 µM for hMAO-A). Its absolute (3R,4S) configuration is confirmed by total asymmetric synthesis, making it an ideal chiral reference standard and SAR probe to dissect MAO-B pharmacophores without the promiscuity of quinine.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
Cat. No. B13928459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cinchonaminone
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO
InChIInChI=1S/C19H24N2O2/c1-2-13-12-20-9-7-14(13)11-18(23)19-16(8-10-22)15-5-3-4-6-17(15)21-19/h2-6,13-14,20-22H,1,7-12H2/t13-,14-/m0/s1
InChIKeyDPFKPQCJYMDGGR-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Cinchonaminone: Structure and Core Characteristics for Research Procurement


(+)-Cinchonaminone is a naturally occurring indole alkaloid isolated from Cinchonae Cortex (Cinchona bark), first described in 1989 [1]. Its absolute configuration has been definitively established as (3R,4S) through total asymmetric synthesis, confirming its chiral cis-3,4-disubstituted piperidine core [2]. The compound (CAS 60305-15-9, molecular formula C19H24N2O2) is characterized by an indole ring linked to a piperidine moiety, a structural motif that distinguishes it from the quinoline-based major Cinchona alkaloids [3].

(+)-Cinchonaminone: Why In-Class Analogs Cannot Substitute for Defined Research Needs


Generic substitution with other Cinchona alkaloids (e.g., quinine, cinchonidine) or MAO inhibitors is precluded by (+)-cinchonaminone's unique structural class (indole-based vs. quinoline-based) and its distinct, albeit moderate, selectivity profile for human MAO-B over MAO-A. While quinine exhibits potent but non-selective MAO inhibition (IC50 ~125.8 nM) [1], (+)-cinchonaminone demonstrates a >2.4-fold preference for hMAO-B (IC50 = 412 µM) over hMAO-A (IC50 >1000 µM) [2]. This profile, coupled with its definitive chiral characterization, renders it a specific tool for exploring MAO-B selective inhibition within the Cinchona chemotype, a role not fulfilled by its more promiscuous counterparts.

(+)-Cinchonaminone: Quantitative Differentiators for Scientific and Procurement Decisions


MAO-B Selective Inhibition Profile vs. Non-Selective Quinine

(+)-Cinchonaminone demonstrates preferential inhibition of human MAO-B over MAO-A, a property not observed with the related Cinchona alkaloid quinine. (+)-Cinchonaminone inhibits hMAO-B with an IC50 of 412 ± 108 µM, while showing no significant inhibition of hMAO-A (IC50 >1000 µM) [1]. In contrast, quinine inhibits rat brain MAO with an IC50 of 125.8 nM (0.1258 µM) in a non-selective manner [2].

MAO Inhibition Neurochemistry Cinchona Alkaloids

Enantiomer-Specific MAO-B Activity: (+)-Cinchonaminone vs. (-)-Cinchonaminone

The biological activity of cinchonaminone is enantiomer-dependent. (+)-Cinchonaminone (3R,4S) inhibits hMAO-B with an IC50 of 412 ± 108 µM, while its synthetic enantiomer (-)-cinchonaminone exhibits a similar but slightly weaker activity (IC50 = 488 ± 137 µM) [1]. Both enantiomers are inactive against hMAO-A (IC50 >1000 µM).

Chiral Pharmacology Enantioselectivity MAO-B Inhibition

Species-Specific MAO Inhibition: Bovine vs. Human Enzyme Potency

(+)-Cinchonaminone displays a significant difference in potency between bovine plasma-derived MAO and human recombinant MAO-B. The compound inhibits bovine MAO with an IC50 of 31.7 µM [1], which is approximately 13-fold more potent than its inhibition of human MAO-B (IC50 = 412 µM) [2].

Enzyme Assay Species Selectivity MAO Inhibition

Structural Differentiation: Indole Core vs. Major Cinchona Alkaloids

(+)-Cinchonaminone is structurally distinct from the major Cinchona alkaloids (quinine, quinidine, cinchonine, cinchonidine) by virtue of its indole core, whereas the latter possess a quinoline nucleus [1]. This fundamental difference in heterocyclic scaffold may underlie its unique MAO-B selectivity profile, as the quinoline-based alkaloids lack reported subtype selectivity.

Natural Product Chemistry Structural Biology Alkaloid Classification

(+)-Cinchonaminone: Evidence-Backed Research and Industrial Applications


MAO-B Selective Inhibitor Screening and SAR Studies

Due to its established selectivity for hMAO-B (IC50 = 412 µM) over hMAO-A (IC50 >1000 µM) [1], (+)-cinchonaminone serves as a validated, moderate-affinity probe for exploring the MAO-B pharmacophore within the Cinchona alkaloid chemotype. It is ideal for SAR studies aimed at improving potency while maintaining subtype selectivity.

Chiral Reference Standard for Enantioselective Synthesis

The absolute configuration of (+)-cinchonaminone (3R,4S) was definitively assigned through total asymmetric synthesis [1]. As such, it functions as a chiral reference standard for analytical method development (e.g., chiral HPLC) and for confirming the stereochemical outcome of synthetic routes to cis-3,4-disubstituted piperidines.

Natural Product Scaffold for CNS Drug Discovery

MAO-B inhibitors are clinically used for Parkinson's disease and ADHD [1]. (+)-Cinchonaminone represents a naturally occurring, structurally distinct (indole-based) MAO-B ligand [2], offering a novel scaffold for medicinal chemistry optimization programs targeting neurodegenerative disorders, distinct from traditional quinoline or propargylamine inhibitors.

Comparative Pharmacology of Cinchona Alkaloids

(+)-Cinchonaminone's unique profile—moderate hMAO-B selectivity—contrasts with the potent but non-selective MAO inhibition of quinine (IC50 ~126 nM) [1] and the primarily antimalarial activity of other Cinchona alkaloids. This makes it a valuable tool for dissecting the structure-activity relationships that govern divergent biological activities within this natural product class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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